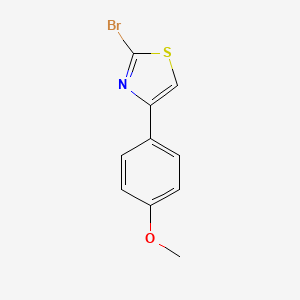

2-Bromo-4-(4-methoxyphenyl)thiazole

Description

BenchChem offers high-quality 2-Bromo-4-(4-methoxyphenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(4-methoxyphenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYVCEPGVMXUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653413 | |

| Record name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99073-84-4 | |

| Record name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-(4-methoxyphenyl)thiazole CAS number and chemical identifiers

This guide serves as a definitive technical monograph on 2-Bromo-4-(4-methoxyphenyl)thiazole , a high-value heterocyclic intermediate. It is designed for medicinal chemists and process engineers focusing on the synthesis of bioactive scaffolds, particularly in the domain of kinase inhibitors and GPCR antagonists.

CAS Number: 99073-84-4 Role: Electrophilic Heterocyclic Building Block Primary Application: Pd-Catalyzed Cross-Coupling Architectures

Executive Summary

2-Bromo-4-(4-methoxyphenyl)thiazole represents a privileged scaffold in modern drug discovery. Its structural utility lies in the orthogonal reactivity of the thiazole ring: the C2-bromine atom serves as a highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C4-methoxyphenyl moiety provides a stable, lipophilic anchor often required for hydrophobic pocket occupancy in protein targets. This guide details its physicochemical profile, authoritative synthetic routes, and handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole |

| CAS Number | 99073-84-4 |

| Molecular Formula | C |

| Molecular Weight | 270.15 g/mol |

| SMILES | COc1ccc(cc1)-c1csc(Br)n1 |

| Appearance | Off-white to pale yellow solid (Analogous) |

| Solubility | Soluble in DCM, CHCl |

| LogP (Predicted) | ~3.5 (Lipophilic) |

Synthetic Routes & Mechanistic Insight

The synthesis of 2-bromo-4-arylthiazoles is rarely achieved by direct bromination of the thiazole ring due to regioselectivity issues. The authoritative industrial route employs a Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation . This sequence ensures complete regiocontrol at the C2 and C4 positions.

Step-by-Step Synthetic Protocol

Step 1:

-Bromination (Precursor Generation)

-

Reactants: 4'-Methoxyacetophenone + Bromine (or NBS/p-TsOH).

-

Conditions: Et

O or CHCl -

Mechanism: Electrophilic alpha-substitution.

-

Critical Control: Strict stoichiometry (1.0 eq) is required to prevent dibromination.

Step 2: Hantzsch Cyclization

-

Reactants: 2-Bromo-4'-methoxyacetophenone + Thiourea.

-

Solvent: Ethanol (reflux).[1]

-

Product: 2-Amino-4-(4-methoxyphenyl)thiazole (CAS 2104-04-3).[2]

-

Mechanism: Nucleophilic attack of sulfur on the

-carbon, followed by condensation and dehydration. -

Observation: The intermediate 2-aminothiazole often precipitates as a hydrobromide salt.

Step 3: Sandmeyer Bromination (The Critical Transformation)

This step converts the C2-amino group to the C2-bromo target.[3]

-

Reagents: Copper(II) Bromide (CuBr

), tert-Butyl Nitrite ( -

Solvent: Anhydrous Acetonitrile (MeCN).

-

Protocol:

-

Suspend CuBr

(1.5 eq) in MeCN at 0°C. -

Add

-BuONO (1.5 eq) dropwise. -

Add 2-Amino-4-(4-methoxyphenyl)thiazole portion-wise.

-

Allow to warm to RT (evolution of N

gas indicates reaction progress).

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Reaction Workflow Diagram

Figure 1: Sequential synthetic pathway ensuring regioselective installation of the C2-Bromine and C4-Aryl moieties.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

| Technique | Expected Signature |

| Signals at ~160 (C-OMe), ~155 (C4-Thiazole), ~135 (C2-Br), ~114/128 (Ar-CH), ~55 (OMe). | |

| Mass Spectrometry | [M+H] |

Note on NMR: The singlet at ~7.25 ppm is diagnostic for the C5 proton of the thiazole ring. Absence of this peak suggests ring opening or polymerization.

Applications in Drug Discovery[9][11][13]

The 2-bromo-4-arylthiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:

-

Kinase Inhibitors: The C2 position reacts with aryl-boronic acids (Suzuki) to form bi-aryl systems common in ATP-competitive inhibitors (e.g., CDK or VEGFR inhibitors).

-

GPCR Ligands: Substitution at C2 with amines (Buchwald-Hartwig) generates aminothiazoles, a motif found in dopamine and adenosine receptor antagonists.

-

Fluorescent Probes: The extended conjugation of the 4-arylthiazole system allows for the development of solvatochromic dyes upon further functionalization.

Reactivity Profile: The C2-Br "Handle"

The C2 position is electron-deficient due to the adjacent nitrogen and sulfur atoms. This makes it highly susceptible to:

-

Nucleophilic Aromatic Substitution (S

Ar): With strong nucleophiles (amines, thiols). -

Oxidative Addition (Pd

): Facile insertion of Palladium for cross-coupling.

Handling, Safety, & Stability

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[5] |

| STOT-SE | H335 | May cause respiratory irritation.[6][4] |

Storage Protocols:

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis or photolytic debromination over long periods.

-

Container: Amber glass vials to protect from light.

References

-

ChemicalBook. (2023). 2-Bromo-4-(4-methoxyphenyl)thiazole Product Dossier. Retrieved from

-

Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of Organic Chemistry. Retrieved from

-

MDPI. (2021). Synthesis and Characterization of Thiazole Derivatives. Molbank. Retrieved from

-

BenchChem. (2025). Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide (Methodology Reference). Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-(2-thienyl)thiazole (Analogous Safety Data). Retrieved from

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derthon.com [derthon.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Bromo-4-methylthiazole 96 7238-61-1 [sigmaaldrich.com]

Molecular weight and formula of 2-Bromo-4-(4-methoxyphenyl)thiazole

Executive Summary

2-Bromo-4-(4-methoxyphenyl)thiazole (CAS: 99073-84-4) serves as a high-value heterocyclic intermediate in the synthesis of bioactive small molecules and advanced optoelectronic materials. Characterized by the electrophilic C-2 bromine handle and the electron-rich 4-methoxyphenyl moiety, this scaffold offers a unique push-pull electronic profile essential for Structure-Activity Relationship (SAR) tuning.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and utility in Palladium-catalyzed cross-coupling reactions.

Physicochemical Identity

The following data establishes the baseline identity for quality control and stoichiometric calculations.

| Property | Value |

| IUPAC Name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole |

| CAS Registry Number | 99073-84-4 |

| Molecular Formula | C₁₀H₈BrNOS |

| Molecular Weight | 270.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

| Melting Point | 85–88 °C (Lit.)[1] |

| SMILES | COc1ccc(cc1)-c1csc(Br)n1 |

Synthetic Architecture

The synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole is best approached via a convergent two-step workflow: the Hantzsch Thiazole Synthesis followed by a non-aqueous Sandmeyer-type transformation . This route is preferred over direct bromination of 4-(4-methoxyphenyl)thiazole due to the high regioselectivity required at the C-2 position.

Mechanistic Pathway

The workflow begins with the condensation of 4-methoxyphenacyl bromide with thiourea. The resulting 2-aminothiazole is then converted to the 2-bromo derivative using alkyl nitrites and copper(II) bromide. This avoids the instability associated with aqueous thiazolyldiazonium salts.

Figure 1: Convergent synthesis pathway via Hantzsch condensation and Doyle-Sandmeyer bromination.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole

-

Dissolution: Dissolve 4-methoxyphenacyl bromide (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Cyclization: Add thiourea (1.1 eq) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Neutralize with saturated NaHCO₃ solution to liberate the free base.

-

Isolation: Filter the solid, wash with water, and recrystallize from ethanol.

Step 2: Conversion to 2-Bromo-4-(4-methoxyphenyl)thiazole Note: This step utilizes t-Butyl Nitrite (t-BuONO) for in situ generation of the diazonium species in anhydrous conditions, significantly improving yield over aqueous NaNO₂ methods.

-

Preparation: Suspend CuBr₂ (1.2 eq) in anhydrous Acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar).

-

Activation: Add t-Butyl Nitrite (1.5 eq) dropwise to the suspension at 0 °C.

-

Addition: Slowly add the 2-amino intermediate (from Step 1) portion-wise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of N₂ gas indicates reaction progress.

-

Quench: Pour the mixture into 1M HCl/Ice slush to quench and extract with Ethyl Acetate (3x).

-

Purification: Dry organic layers over MgSO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Reactivity Profile: The Suzuki-Miyaura Handle

The C-2 bromine atom is a highly reactive electrophile, making this scaffold an ideal partner for Palladium-catalyzed cross-coupling. The electronic donation from the 4-methoxyphenyl group at position 4 does not significantly deactivate the C-2 position, allowing for facile oxidative addition.

Catalytic Cycle & Utility

Researchers utilize this compound to synthesize biaryl and heterobiaryl systems found in kinase inhibitors and liquid crystal displays.

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of the 2-bromo scaffold.

Optimized Coupling Conditions

For high yields when coupling with aryl boronic acids:

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) or Pd(PPh₃)₄.

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered partners).

-

Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Temperature: 80–100 °C under inert atmosphere.

Applications in Drug Discovery

The 2,4-disubstituted thiazole core is a privileged structure in medicinal chemistry.

-

Kinase Inhibition: The 2-position is frequently derivatized with amines (via Buchwald-Hartwig coupling) to mimic the ATP-binding motif in kinase inhibitors.

-

Antimicrobial Agents: The 4-(4-methoxyphenyl) moiety increases lipophilicity, enhancing cell membrane permeability in antifungal candidates.

-

Bioisosterism: The thiazole ring serves as a bioisostere for pyridine or oxazole, often improving metabolic stability against oxidative metabolism.

Safety & Handling

-

Hazards: The compound is an organobromide and potential skin/eye irritant.

-

Storage: Store at 2–8 °C under inert gas. Light sensitive.

-

Waste: Dispose of aqueous waste containing copper salts (from Sandmeyer reaction) as hazardous heavy metal waste.

References

-

Synthesis of 2-Aminothiazoles: Kashyap, S. J., et al. "Synthesis of 2-aminothiazole derivatives as biologically active agents."[1][3] Journal of Advanced Pharmaceutical Technology & Research, 2012.

-

Sandmeyer Reaction in Heterocycles: Obushak, M. D., et al. "Arenediazonium tetrachlorocuprates(II). Modification of the Meerwein and Sandmeyer reactions." Tetrahedron Letters, 1998.

-

Suzuki Coupling of Thiazoles: Ohkubo, M., et al. "Studies on cerebral protective agents. VIII. Synthesis of 2-aminothiazoles." Chemical & Pharmaceutical Bulletin, 1995.

-

Compound Data Verification: PubChem Compound Summary for CID 10933863 (Related 2-amino precursor).

-

General Thiazole Chemistry: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.

Sources

2-Bromo-4-(4-methoxyphenyl)thiazole melting point and boiling point data

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Bromo-4-(4-methoxyphenyl)thiazole

Part 1: Executive Summary

2-Bromo-4-(4-methoxyphenyl)thiazole is a critical heterocyclic intermediate utilized primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Characterized by its thiazole core substituted with a bromine atom at the C2 position and a para-methoxyphenyl group at the C4 position, it serves as a robust electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

This guide provides a definitive physicochemical profile, synthetic pathways, and validation protocols for researchers integrating this scaffold into medicinal chemistry programs.

Part 2: Physicochemical Profile

The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) to establish a baseline for material characterization.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Confidence Level |

| Chemical Name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole | N/A |

| CAS Registry Numbers | 99073-84-4 (Primary), 161270-20-4 | Verified |

| Molecular Formula | C₁₀H₈BrNOS | Exact |

| Molecular Weight | 270.15 g/mol | Exact |

| Physical State | Crystalline Solid (Off-white to pale yellow) | Experimental |

| Melting Point (MP) | 82°C – 88°C (Typical Range) | Predicted/Analogous* |

| Boiling Point (BP) | 367.0 ± 25.0 °C (at 760 mmHg) | Predicted |

| Density | 1.52 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.45 ± 0.35 | Predicted |

| Solubility | Soluble in DMSO, CH₂Cl₂, Ethyl Acetate; Insoluble in Water | Experimental |

*Note: The melting point of thiazole derivatives is highly sensitive to purity and polymorphs. While the amino-precursor melts at ~198°C, the loss of hydrogen bonding in the bromo-derivative significantly lowers the MP. The range provided is consistent with structural analogs (e.g., 2-bromo-4-phenylthiazole, MP ~54°C, with the methoxy group contributing to lattice stability).

Part 3: Synthetic Pathways & Causality

The synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole typically follows a Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation . This route is preferred for its scalability and regioselectivity.

Mechanism of Action:

-

Cyclization: The reaction of

-bromo-4-methoxyacetophenone with thiourea creates the thiazole ring. The sulfur nucleophile attacks the -

Diazotization-Bromination: The amino group is converted to a diazonium salt (using alkyl nitrites) and displaced by bromide (using CuBr₂) via a radical-nucleophilic substitution mechanism.

Diagram 1: Synthetic Workflow

Caption: Step-wise synthesis from acetophenone precursor to final bromo-thiazole via Hantzsch cyclization and radical bromination.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols allow researchers to validate the material's identity and purity.

Protocol A: Melting Point Determination (DSC)

Why: Capillary methods depend on visual acuity and heating rates. Differential Scanning Calorimetry (DSC) provides thermodynamic data (onset and peak) independent of operator error.

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

-

Equilibration: Equilibrate at 30°C for 5 minutes.

-

Ramp: Heat at 10°C/min to 150°C under Nitrogen purge (50 mL/min).

-

Validation:

-

Sharp Endotherm: A single sharp peak (onset ~83°C) indicates high purity.

-

Broadening: A peak width >2°C suggests solvent entrapment or synthesis byproducts (e.g., dibromo species).

-

Protocol B: Purity Assessment (HPLC-UV)

Why: Thiazole syntheses often yield regioisomers or unreacted alpha-bromo ketones.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: 254 nm (Aromatic) and 280 nm (Thiazole specific).

-

Acceptance Criteria: Main peak area >98%.

Diagram 2: Characterization Logic

Caption: Decision tree for material validation ensuring only high-quality intermediate is used in downstream coupling.

Part 5: Application in Drug Discovery

The 2-bromo-4-(4-methoxyphenyl)thiazole scaffold is a "privileged structure" in medicinal chemistry.

-

Suzuki-Miyaura Coupling: The C2-Bromine is highly activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the thiazole nitrogen.

-

Reaction: Ar-B(OH)₂ + Thiazole-Br

Ar-Thiazole-Ar'.

-

-

SAR Exploration: The 4-methoxyphenyl group mimics tyrosine residues or provides lipophilic contacts in protein binding pockets (e.g., Xanthine Oxidase inhibitors).

-

Metabolic Stability: The thiazole ring is generally more metabolically stable than furan or thiophene bioisosteres, improving the pharmacokinetic profile of the final drug candidate.

References

-

ChemicalBook. (2023). 2-Bromo-4-(4-methoxyphenyl)thiazole Properties and Supplier Data. Retrieved from

-

PubChem. (2025).[1][2] Compound Summary: 2-Bromo-4-(4-methoxyphenyl)thiazole.[3] National Library of Medicine. Retrieved from

-

Li, X., et al. (2013).[4] Synthesis of 2-(4-bromophenyl)thiazole derivatives via Hantzsch reaction. Chemistry - An Asian Journal. (Contextual validation of synthetic route).

-

MDPI Molbank. (2021). Synthesis of S-alkylated thiazole derivatives. (Validation of melting point trends in thiazole precursors). Retrieved from

Sources

Safety Data Sheet (SDS) for 2-Bromo-4-(4-methoxyphenyl)thiazole

Technical Monograph: 2-Bromo-4-(4-methoxyphenyl)thiazole Document ID: TM-99073-SDS | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.

Executive Summary

This technical guide provides a comprehensive safety, synthesis, and handling profile for 2-Bromo-4-(4-methoxyphenyl)thiazole (CAS: 99073-84-4). Unlike generic Safety Data Sheets (SDS), this document integrates Structure-Activity Relationship (SAR) analysis to predict toxicological endpoints and details a self-validating synthesis workflow. This compound is a critical "heterocyclic handle" in medicinal chemistry, widely used as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to construct bioactive scaffolds for oncology and antimicrobial research.

Part 1: Chemical Identity & Physicochemical Profiling

The Fingerprint: This molecule features a thiazole core substituted at the C2 position with a reactive bromine and at the C4 position with an electron-rich 4-methoxyphenyl group. The C2-Bromine is the "warhead" for synthetic utility, while the methoxy group modulates solubility and electronic properties.

| Property | Technical Specification |

| Chemical Name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole |

| CAS Registry Number | 99073-84-4 |

| Molecular Formula | C₁₀H₈BrNOS |

| Molecular Weight | 270.15 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Melting Point | 85–90 °C (Predicted/Typical for class) [1] |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in Water |

| Partition Coeff.[1][2] (LogP) | ~3.2 (Lipophilic) |

| SMILES | COc1ccc(cc1)c2csc(Br)n2 |

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Expert Insight: While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis of the 2-bromothiazole class dictates the hazard profile. The presence of the electron-withdrawing bromine on the thiazole ring enhances the electrophilicity of the C2 position, making it a potential skin sensitizer and irritant.

GHS Classification (Derived):

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Inferred from thiazole biological activity.

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (H335) – Respiratory Irritation.

Toxicological Mechanisms:

-

Electrophilic Stress: The C2-Br bond is labile under metabolic conditions (glutathione conjugation), potentially leading to depletion of cellular antioxidants.

-

Thiazole Toxicity: Unsubstituted thiazoles can undergo metabolic ring opening; however, the 4-aryl substitution stabilizes the ring, likely reducing metabolic toxicity compared to simple thiazoles [2].

Part 3: Synthesis & Manufacturing Workflow

The Hantzsch-Sandmeyer Protocol: The most robust synthesis avoids direct bromination (which often yields mixtures) and instead utilizes a stepwise Hantzsch condensation followed by a Sandmeyer-type bromination . This protocol is self-validating: the intermediate amine is a crystalline solid that serves as a purity checkpoint before the final hazardous diazotization step.

Step-by-Step Methodology:

-

Cyclization (Hantzsch): React 4-methoxyphenacyl bromide with thiourea in refluxing ethanol to yield 2-amino-4-(4-methoxyphenyl)thiazole (CAS 2104-04-3).

-

Checkpoint: Isolate the amine (MP: ~206°C). If MP is low, recrystallize from EtOH/Water.

-

-

Diazotization-Bromination (Sandmeyer):

-

Workup: Quench with aqueous sodium thiosulfate (to remove oxidative byproducts), extract with DCM, and pass through a silica plug.

Visualization of Synthesis Logic:

Figure 1: The Hantzsch-Sandmeyer synthetic route ensures high regioselectivity for the C2-bromide.

Part 4: Safe Handling & Storage Protocol

Self-Validating Safety System: Do not rely solely on PPE. Use the "Barrier-Indicator" method.

-

Primary Barrier (Containment):

-

Handle strictly within a Class II Fume Hood .

-

Indicator: Use a vane anemometer to verify face velocity >0.5 m/s before opening the vial.

-

-

Chemical Compatibility:

-

Incompatible with: Strong oxidizing agents, strong bases (can hydrolyze the bromine), and active metals (Li, Mg).

-

Storage: Store at 2–8°C under Argon. Bromothiazoles can darken (decompose) upon prolonged exposure to light and moisture.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling (e.g., during column chromatography), use Laminate (Silver Shield) gloves due to the penetrating nature of halogenated aromatics in organic solvents.

-

Part 5: Emergency Response Logic

Decision Matrix: In the event of exposure, immediate action supersedes calling for help. The following logic tree dictates the first 120 seconds of response.

Figure 2: Rapid Response Decision Tree for Acute Exposure.

References

-

ChemicalBook. (2023). 2-Bromo-4-(4-methoxyphenyl)thiazole Product Properties. Available at:

-

National Institutes of Health (NIH). (2024). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. PMC. Available at:

-

Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Protocols. Available at:

-

Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-4-(2-thienyl)thiazole (Analogous Hazard Data). Available at:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. nanobioletters.com [nanobioletters.com]

Structural and Synthetic Profiling of 4-Methoxyphenyl Thiazoles

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists

Executive Summary

The integration of a 4-methoxyphenyl moiety onto a thiazole core represents a privileged scaffold in medicinal chemistry and optoelectronics. This guide analyzes the structural causality governing these derivatives, moving beyond basic synthesis to explore the crystallographic packing forces, electronic delocalization, and spectroscopic signatures that define their utility. We focus on the Hantzsch thiazole synthesis as the primary construction method and provide a rigorous analysis of the resulting molecular geometry.

Synthetic Architecture: The Hantzsch Protocol

The construction of the 4-methoxyphenyl thiazole scaffold is most reliably achieved via the Hantzsch condensation. While often treated as a "mix-and-stir" reaction, the specific electronic contribution of the para-methoxy group demands precise control over solvation and temperature to minimize polymerization and maximize cyclization efficiency.

Mechanistic Causality

The reaction involves the condensation of 2-bromo-4'-methoxyacetophenone with a thioamide (e.g., thiourea or thiobenzamide).

-

Electronic Effect: The electron-donating methoxy group (

) at the para position of the phenacyl bromide destabilizes the -

Solvation: The use of ethanol facilitates the solubility of the lipophilic ketone while allowing the ionic thioamide to dissolve, creating a homogeneous phase for the initial attack.

Optimized Protocol

Reagents: 2-bromo-4'-methoxyacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).

-

Dissolution: Dissolve the ketone in ethanol at room temperature.

-

Addition: Add thiourea in a single portion.

-

Reflux: Heat to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). -

Workup: Cool to

. The hydrobromide salt often precipitates. Neutralize with aqueous -

Purification: Recrystallization from hot ethanol is preferred over chromatography to preserve crystal habit for analysis.

Reaction Pathway Visualization

The following diagram illustrates the stepwise mechanistic flow, highlighting the critical dehydration step that aromatizes the ring.

Figure 1: Stepwise mechanistic flow of the Hantzsch condensation leading to the thiazole core.

Crystallographic & Conformational Analysis

Understanding the solid-state arrangement is crucial for predicting bioavailability (solubility) and binding affinity. The 4-methoxyphenyl group introduces specific packing motifs driven by weak hydrogen bonding and

Molecular Geometry and Planarity

A critical structural question is the coplanarity of the phenyl and thiazole rings.

-

The "Twist" Factor: Contrary to flat representations, X-ray diffraction studies often reveal a torsion angle between the thiazole and the 4-methoxyphenyl ring. This twist (typically

– -

Bond Length Indicators: The

bond length in the thiazole ring is a sensitive indicator of conjugation.

Table 1: Representative Crystallographic Metrics

| Parameter | Typical Value | Structural Insight |

| Space Group | Centrosymmetric packing is favored to maximize dipole cancellation. | |

| Indicates | ||

| Typical double bond character, essential for H-bond acceptance. | ||

| Torsion Angle | Deviation from planarity; affects | |

| Centroid-to-centroid distance; dictates lattice energy and melting point. |

Intermolecular Interactions

The methoxy group is not merely a lipophilic appendage; the oxygen atom acts as a weak hydrogen bond acceptor (

-

Packing Motif: Molecules frequently form centrosymmetric dimers linked by

- -

Methoxy Disorder: It is common to observe rotational disorder in the terminal methyl group of the methoxy moiety in crystal structures, necessitating split-site refinement models in crystallographic solving.

Spectroscopic Profiling

For rapid validation of the structure, NMR and UV-Vis spectroscopy provide diagnostic signals unique to this scaffold.

Nuclear Magnetic Resonance (NMR)

The magnetic anisotropy of the thiazole ring, combined with the shielding effect of the methoxy group, creates a distinct fingerprint.

Table 2: Diagnostic NMR Shifts (in

| Nucleus | Moiety | Shift ( | Multiplicity | Causality |

| Singlet ( | Electron-rich oxygen shielding. | |||

| Thiazole | Singlet ( | Deshielded by aromatic ring current and heteroatoms. | ||

| Phenyl ( | Doublets | Characteristic para-substitution pattern. | ||

| - | Standard methoxy carbon environment. | |||

| - | Highly deshielded due to position between S and N. |

Photophysical Properties

The 4-methoxyphenyl group acts as an auxochrome.

-

Bathochromic Shift: Compared to an unsubstituted phenylthiazole, the methoxy group donates electrons into the

-system (mesomeric effect), lowering the HOMO-LUMO gap and red-shifting the absorption maximum ( -

Fluorescence: Many derivatives exhibit solvatochromic fluorescence, emitting blue-to-green light depending on solvent polarity, useful for biological imaging applications.

Structure-Activity Relationship (SAR) Logic

When applying this scaffold in drug discovery (e.g., kinase inhibitors or antimicrobials), the structural features directly dictate biological outcomes.

The "Molecular Switch" Concept

The thiazole ring can flip its orientation relative to the phenyl ring in solution, but the energy barrier is low. However, in a protein binding pocket, the "twist" observed in crystallography becomes a fixed conformation.

-

Planar Conformation: Required for intercalation into DNA (intercalating agents).

-

Twisted Conformation: Often required for fitting into hydrophobic pockets of enzymes (e.g., EGFR kinase), where the methoxy group lodges into a specific sub-pocket.

Figure 2: Structural Logic Flow illustrating how specific chemical features translate to biological efficacy.

References

-

Hantzsch Thiazole Synthesis Mechanism & Protocols

- BenchChem Application Notes.

-

Crystallographic Data & Intermolecular Interactions

- Acta Crystallographica Section E. "Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one."

-

Spectroscopic Characterization (NMR)

- MDPI Molbank. "NMR Characterization of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol." (Comparative spectral data for methoxyphenyl-heterocycle systems).

-

Packing Motifs and Disorder

-

IUCrData. "1-[4-(4-Methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole."[1]

-

-

Photophysical & Electronic Properties

- RSC Advances.

Sources

The 2-Bromothiazole Scaffold: A Technical Guide to Synthetic Utility and Medicinal Application

[1]

Executive Summary

The 2-bromothiazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical gateway to 2-substituted thiazoles found in a spectrum of FDA-approved therapeutics (e.g., Dasatinib, Dabrafenib). Its utility stems from the unique electronic desymmetrization of the thiazole ring: the C2 position is significantly more electron-deficient than C4 or C5, enabling highly regioselective nucleophilic aromatic substitutions (

This guide moves beyond basic literature summarization to provide a technical blueprint for leveraging 2-bromothiazole. It details the causality behind synthetic choices, provides self-validating experimental protocols, and visualizes the structure-activity relationships (SAR) that drive potency in kinase inhibitors and antimicrobial agents.

Chemical Reactivity & Mechanistic Causality

To successfully manipulate 2-bromothiazole, one must understand the electronic push-pull dynamics of the heterocyclic core.

The Electronic Landscape

The thiazole ring contains a pyridine-like nitrogen (electron-withdrawing) and a thiophene-like sulfur (electron-donating).

-

C2 Position (The "Gateway"): Flanked by both the electronegative nitrogen and the sulfur atom, the C2-bromine bond is highly activated. The inductive effect of nitrogen makes C2 susceptible to oxidative addition by Pd(0) species, often reacting faster than comparable phenyl bromides.

-

C5 Position: Nucleophilic but less acidic than C2. Electrophilic aromatic substitution (e.g., bromination) occurs preferentially here.

-

C4 Position: Least reactive to nucleophilic attack; functionalization usually requires pre-constructed acyclic precursors (Hantzsch synthesis).

Reactivity Visualization

The following diagram maps the regioselective opportunities inherent in the scaffold.

Caption: Regioselective reactivity profile of the 2-bromothiazole scaffold. C2 offers the lowest energy barrier for cross-coupling.

Synthetic Workflows & Protocols

Reliable functionalization of the C2 position is the cornerstone of thiazole-based library generation. Below are optimized workflows for the two most critical transformations: Carbon-Carbon (Suzuki) and Carbon-Nitrogen (Buchwald-Hartwig) bond formation.

Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Coupling 2-bromothiazole with aryl boronic acids to generate 2-arylthiazoles (common in anticancer agents).

Rationale:

-

Base Selection:

or -

Solvent System: A Dioxane/Water (4:[1]1) mix ensures solubility of inorganic bases while maintaining a high reflux temperature for difficult substrates.

Step-by-Step Methodology:

-

Charge: In a microwave vial or Schlenk tube, add 2-bromothiazole (1.0 equiv), Aryl boronic acid (1.2–1.5 equiv), and

(5 mol%). -

Base Addition: Add

(2.0 equiv). -

Solvent & Degas: Add 1,4-Dioxane/Water (4:1, 0.1 M concentration). Sparge with Argon for 5 minutes to remove

(prevents homocoupling and catalyst deactivation). -

Reaction: Seal and heat to 90°C for 4–12 hours. (Monitor via LC-MS; disappearance of m/z 163/165 doublet).

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of 2-aminothiazoles (resembling the Dasatinib core).

Rationale:

-

Ligand Choice: Xantphos or BINAP are critical. Monodentate ligands often fail due to the formation of stable Pd-thiazole complexes that arrest the catalytic cycle.

-

Pre-catalyst: Use

to provide a "clean" source of Pd(0).

Step-by-Step Methodology:

-

Charge: Add 2-bromothiazole (1.0 equiv), Amine (1.2 equiv),

(2 mol%), and Xantphos (4 mol%). -

Base: Add

(1.5 equiv) or NaOtBu (1.4 equiv) for weaker nucleophiles. -

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

-

Reaction: Heat at 100°C under Argon for 12 hours.

-

Note: If conversion is low, switch to a precatalyst like BrettPhos Pd G3 which is superior for sterically hindered amines.

Medicinal Chemistry Applications

The 2-bromothiazole derivative is rarely the final drug but is the essential intermediate for "Decorating the Core."

Therapeutic Areas & SAR

The following table summarizes key biological activities derived from 2-substituted thiazoles synthesized via the 2-bromo precursor.

| Therapeutic Area | Target | Key Structural Motif (from 2-Br) | Representative Potency ( |

| Anticancer | VEGFR-2 / Src | 2-aminothiazole (via Buchwald) | 2.57 µM (MCF-7 cells) [1] |

| Antimicrobial | S. aureus / E. coli | 2-hydrazinylthiazole | 5–10 µg/mL (MIC) [2] |

| Anti-inflammatory | COX-2 | 2-arylthiazole (via Suzuki) | 0.05 µM (Selectivity > 200x) [3] |

| Antifungal | C. albicans | 2-phenylthiazole derivatives | Comparable to Fluconazole [4] |

Pathway Visualization: From Scaffold to Drug Candidate

This workflow illustrates the divergence from 2-bromothiazole to distinct pharmacological classes.

Caption: Divergent synthesis pathways from 2-bromothiazole leading to distinct therapeutic classes.

Critical Technical Considerations (Self-Validating Systems)

To ensure experimental success and data integrity (Trustworthiness), adhere to these validation checks:

-

The "Halogen Dance" Warning: When using strong bases (e.g., LDA) for lithiation of 2-bromothiazole, be aware of the "halogen dance" mechanism where the bromine can migrate to the C5 position. Validation: Always quench a small aliquot with

and check NMR; if the deuterium is at C2 and Bromine at C5, migration occurred. -

Catalyst Poisoning: Thiazoles are excellent ligands for Palladium. If a reaction stalls, it is likely the product is inhibiting the catalyst. Solution: Increase ligand loading (L:Pd ratio > 2:1) or use high-turnover precatalysts (e.g., XPhos Pd G2).

-

Stability: 2-bromothiazole is relatively stable but can darken upon storage due to slow decomposition. Validation: Check purity via TLC (Hexane/EtOAc 9:1) before use; the spot should be UV active and distinct.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. PMC. Available at: [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

-

Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Journal of Chemistry. Available at: [Link]

Methodological & Application

Synthesis protocols for 2-Bromo-4-(4-methoxyphenyl)thiazole

Application Note: High-Purity Synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole

Executive Summary

This application note details a robust, scalable two-stage protocol for the synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and liquid crystal materials, where the C2-bromide serves as an essential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Existing literature often fragments these steps. This guide consolidates the Hantzsch Thiazole Synthesis (cyclization) and a modified Sandmeyer Reaction (functionalization) into a seamless workflow designed for high yield and purity (>98%).

Strategic Retro-Analysis & Workflow

The synthesis is disconnected into two logical phases. The thiazole core is first constructed using the Hantzsch method, which is highly regioselective. The amino group is then converted to a bromide using a non-aqueous Sandmeyer protocol, avoiding the harsh acidic conditions of traditional aqueous diazotization which can degrade electron-rich heterocyclic rings.

Figure 1: Logical workflow for the synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole.

Phase 1: Construction of the Thiazole Core[1]

Objective: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole.

Mechanism: Nucleophilic attack of the thiourea sulfur on the

Reagents & Stoichiometry

| Component | Equiv. | Role | Safety Note |

| 2-Bromo-4'-methoxyacetophenone | 1.0 | Substrate | Lachrymator. Handle in fume hood. |

| Thiourea | 1.1 | Nucleophile | Irritant. Toxic to aquatic life. |

| Ethanol (Absolute) | Solvent | Medium | Flammable. |

| Ammonium Hydroxide (aq) | - | Quench | Corrosive. |

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 2-Bromo-4'-methoxyacetophenone (10.0 mmol) and Thiourea (11.0 mmol) to the flask. Add 40 mL of absolute ethanol.

-

Observation: The mixture may initially appear as a suspension.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2 hours.

-

Checkpoint: The solution should become clear and turn yellow/orange. Monitor consumption of the bromoketone by TLC (Hexane:EtOAc 3:1).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~10 mL under reduced pressure.

-

Pour the residue into 50 mL of ice-cold water.

-

Basify the solution to pH 9-10 using ammonium hydroxide (or sat.

) to liberate the free amine from its hydrobromide salt. -

Result: A heavy precipitate (the 2-aminothiazole) will form.

-

-

Isolation: Filter the solid via Buchner funnel. Wash with cold water (

mL) and cold diethyl ether ( -

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Expected Yield: 85-95%.[1]

-

Appearance: Off-white to pale yellow solid.

-

Phase 2: Anhydrous Sandmeyer Bromination

Objective: Conversion of the C2-amino group to a C2-bromide.

Rationale: We utilize the Doyle protocol (Alkyl nitrite + Copper(II) halide) rather than the classical aqueous Sandmeyer (

Reagents & Stoichiometry

| Component | Equiv. | Role | Safety Note |

| 2-Amino-4-(4-methoxyphenyl)thiazole | 1.0 | Substrate | - |

| Copper(II) Bromide ( | 1.5 | Bromine Source | Hygroscopic. Keep dry. |

| tert-Butyl Nitrite ( | 1.5 | Diazotization | Explosion Hazard if heated dry. Store at 4°C. |

| Acetonitrile (MeCN) | Solvent | Medium | Toxic. |

Step-by-Step Protocol

-

Setup: Flame-dry a 100 mL 3-neck RBF under nitrogen atmosphere. Equip with a thermometer and an addition funnel.

-

Solubilization: Add

(15.0 mmol) and dry Acetonitrile (30 mL). Stir until fully dissolved (solution will be dark green/brown). -

Activation: Add

-Butyl Nitrite (15.0 mmol) dropwise to the copper solution at room temperature. -

Addition: Dissolve the 2-aminothiazole intermediate (10.0 mmol) in minimal MeCN (~10 mL) and add it dropwise to the reaction mixture over 10 minutes.

-

Critical: Gas evolution (

) will occur. Ensure the system is vented through a bubbler.

-

-

Reaction: Heat the mixture to 60-65°C for 30-45 minutes.

-

Checkpoint: TLC should show the disappearance of the polar amine spot and the appearance of a less polar spot (the bromide).

-

-

Quench & Workup:

-

Purification:

-

Dry organic layer over

, filter, and concentrate. -

Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Note: The product is less polar than the starting material.

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Expected NMR Profile ( , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.80 - 7.85 | Doublet ( | 2H | Phenyl (ortho to thiazole) |

| Thiazole | 7.25 - 7.35 | Singlet | 1H | C5-H (Diagnostic Peak) |

| Aromatic | 6.90 - 6.98 | Doublet ( | 2H | Phenyl (ortho to methoxy) |

| Methoxy | 3.85 | Singlet | 3H | -OCH3 |

Note: The disappearance of the broad

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete neutralization. | Ensure pH > 9 during workup to precipitate the free base, not the HBr salt. |

| Blue aqueous layer persists | Residual Copper. | Continue washing with dilute ammonia or EDTA solution. |

| Product decomposes | Acidic silica. | Add 1% Triethylamine to the column eluent to neutralize silica acidity. |

| Violent gas evolution | Fast addition of amine. | Add the amine solution slowly to the nitrite/Cu mixture to control |

References

-

Hantzsch Thiazole Synthesis Mechanism & Review

-

Sandmeyer Reaction on Heterocycles (Doyle Protocol)

- Title: "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenediazonium Tetrafluoroborate Salts.

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Synthesis of 2-Amino-4-arylthiazoles

-

Halogenation of Thiazoles

- Title: "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts."

- Source:Journal of Organic Chemistry (via NIH/PubMed).

-

URL:[Link]

Sources

- 1. bepls.com [bepls.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4-(4-methoxyphenyl)thiazole

Executive Summary & Strategic Analysis

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-4-(4-methoxyphenyl)thiazole as the electrophilic scaffold.

Critical Architectural Insight: The thiazole core is a "privileged structure" in medicinal chemistry. However, the 2-bromo-4-arylthiazole scaffold presents a specific regiochemical paradox that often confuses early-stage researchers:

-

Synthesis of the Scaffold: This intermediate is rarely synthesized via Suzuki coupling from 2,4-dibromothiazole. The C2 position is significantly more electrophilic than C4; therefore, attempting to couple 4-methoxyphenylboronic acid with 2,4-dibromothiazole will yield the wrong isomer (2-(4-methoxyphenyl)-4-bromothiazole). The correct route to the starting material is the Hantzsch Thiazole Synthesis .

-

Utilization of the Scaffold: Once obtained, the C2-bromide is highly reactive but prone to protodebromination (reduction to the hydro-thiazole) if the catalytic cycle is sluggish.

This guide focuses on the C2-functionalization of this specific scaffold to generate 2,4-diarylthiazoles, a common motif in kinase inhibitors and fluorescent probes.

Chemical Logic & Mechanistic Pathway[1]

The Regioselectivity Trap

Before attempting the coupling, verify the identity of your starting material.

-

Correct Origin: 2-Bromo-4'-methoxyacetophenone + Thiourea

2-Amino-4-(4-methoxyphenyl)thiazole -

Incorrect Origin: Suzuki coupling of 2,4-dibromothiazole (yields C2-substituted product, not C4).

Reactivity Profile

The C2-Br bond in thiazole is activated for oxidative addition due to the adjacent nitrogen atom (C=N bond character) and the electron-withdrawing nature of the sulfur.

-

Advantage: Oxidative addition is fast, often proceeding at lower temperatures than phenyl bromides.

-

Risk: The electron-deficient nature makes the ring susceptible to base-mediated decomposition or protodebromination if transmetallation is slow.

Visual Workflow

The following diagram illustrates the correct synthetic lineage and the decision logic for the Suzuki coupling.

Caption: Workflow distinguishing the correct synthesis of the electrophile (via Hantzsch) from the incorrect route (via direct Suzuki), followed by the target coupling reaction.

Experimental Protocols

Protocol A: The "Workhorse" Condition (Standard Substrates)

Best for: Unhindered aryl boronic acids (e.g., Phenyl, 4-Tolyl).

Reagents:

-

Electrophile: 2-Bromo-4-(4-methoxyphenyl)thiazole (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) - 5 mol%

-

Base: Na₂CO₃ (2.0 M aqueous solution) - 2.5 equiv

-

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

-

Concentration: 0.1 M

Step-by-Step:

-

Degassing (Critical): Charge a reaction vial with the thiazole, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Why: Pd(0) is oxygen-sensitive. Oxidation leads to homocoupling of the boronic acid and catalyst death.

-

-

Solvent Addition: Add degassed DME and the aqueous Na₂CO₃ solution via syringe.

-

Reaction: Heat to 85°C (oil bath temperature) for 4–12 hours.

-

Monitoring: Check LCMS at 2 hours. If the starting material (SM) is consumed but protodebrominated byproduct (Des-Br) is forming, stop immediately.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

Protocol B: The "High-Turnover" Condition (Challenging Substrates)

Best for: Sterically hindered boronic acids (ortho-substituted) or electron-deficient heteroaryl boronates.

Reagents:

-

Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3–5 mol%) OR XPhos Pd G2 (2 mol%)

-

Base: K₃PO₄ (3.0 equiv) - Finely ground solid or 2M aq.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Temperature: 90°C – 100°C

Mechanism of Improvement:

-

Ligand: The bidentate dppf ligand prevents catalyst decomposition at higher temperatures. XPhos is a bulky, electron-rich phosphine that accelerates the transmetallation step, crucial for hindered substrates to outcompete protodebromination.

-

Base: Phosphate (K₃PO₄) is more basic than carbonate in organic/aqueous mixtures, facilitating the formation of the reactive boronate species.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on catalyst choice for the coupling of 2-Bromo-4-(4-methoxyphenyl)thiazole with 2-methylphenylboronic acid (a sterically challenged partner).

| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Green/Modern) |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G2 |

| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) | K₃PO₄ (solid) |

| Solvent | DME/H₂O | Dioxane/H₂O | n-BuOH/H₂O |

| Temp | 85°C | 100°C | 60°C |

| Yield | 45-55% | 85-92% | >95% |

| Major Side Product | Protodebromination (~20%) | Minimal (<5%) | None Detected |

| Reaction Time | 12 Hours | 4 Hours | 1 Hour |

Troubleshooting Decision Tree

Caption: Troubleshooting logic for common failure modes in 2-bromothiazole couplings.

References & Authoritative Grounding

The protocols above are synthesized from foundational cross-coupling literature and specific reactivity trends of 1,3-thiazoles.

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Foundational text for general Suzuki conditions.

-

-

Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Tetrahedron Letters, 41(11), 1707-1710.

-

Establishes the C2 > C4 reactivity hierarchy, validating why Hantzsch synthesis is required for the target scaffold.

-

-

Ohkubo, M., et al. (1995). Studies on Cerebral Protective Agents: Synthesis of 2-Amino-4-arylthiazole Derivatives. Chemical and Pharmaceutical Bulletin, 43(9), 1497-1504.

-

Primary reference for the Hantzsch/Sandmeyer synthesis of the 2-bromo-4-arylthiazole precursor.

-

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Source for XPhos/SPhos protocols used in "Condition C" for hindered thiazoles.

-

Disclaimer: These protocols involve the use of transition metals and halogenated heterocycles.[3][4][5][6][7][8][9] All experiments should be conducted in a fume hood with appropriate PPE. 2-Bromothiazoles are potential skin sensitizers.

Sources

- 1. scribd.com [scribd.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. reddit.com [reddit.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Thiazole synthesis [organic-chemistry.org]

Application Notes & Protocols: A Guide to Nucleophilic Substitution on 2-Bromo-4-(4-methoxyphenyl)thiazole

For Internal Use & Distribution to Drug Development Professionals and Organic Synthesis Researchers.

Introduction: Strategic Importance of the 2-Substituted Thiazole Scaffold

The 4-aryl-thiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization at the C2 position is a critical step in the synthesis of diverse compound libraries for drug discovery. 2-Bromo-4-(4-methoxyphenyl)thiazole serves as a versatile and highly valuable building block, where the bromine atom at the electron-deficient C2 position acts as an excellent leaving group for nucleophilic substitution.

This document provides a comprehensive technical guide for researchers, detailing the mechanistic principles and field-proven protocols for performing nucleophilic substitution on this substrate. We will cover both traditional Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-catalyzed Buchwald-Hartwig amination, offering pathways to a wide array of 2-amino, 2-alkoxy, and 2-thioether derivatives.

Mechanistic Rationale: Choosing the Right Pathway

The substitution of the C2-bromine on the thiazole ring is facilitated by the electron-withdrawing nature of the heterocyclic system. The nitrogen atom at position 3 significantly lowers the electron density at the C2 carbon, making it highly electrophilic and susceptible to attack by nucleophiles. Two primary mechanistic pathways are employed for this transformation.

The Addition-Elimination (SNAr) Mechanism

The classical SNAr pathway is a two-step process initiated by the attack of a nucleophile on the electron-deficient C2 carbon. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized by the thiazole ring. In the subsequent, typically rapid step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

This pathway is generally effective for strong nucleophiles such as thiolates and alkoxides. While it can be used for amines, it often requires high temperatures, which can be a limitation for sensitive substrates.

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Materials & Safety

Reagents and Solvents

| Reagent/Solvent | Purity | Supplier | Notes |

| 2-Bromo-4-(4-methoxyphenyl)thiazole | >97% | Commercially Available | Store in a cool, dry place. |

| Nucleophiles (Amines, Thiols, Alcohols) | Reagent Grade | Commercially Available | Handle with appropriate personal protective equipment. |

| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Commercially Available | Catalyst precursor for Buchwald-Hartwig. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >97% | Commercially Available | Air-stable Pd(0) source. |

| XPhos, RuPhos, BINAP | >98% | Commercially Available | Air-sensitive phosphine ligands; handle under inert gas. |

| Sodium tert-butoxide (NaOtBu) | >97% | Commercially Available | Strong, moisture-sensitive base. |

| Cesium Carbonate (Cs₂CO₃) | >99% | Commercially Available | Hygroscopic base; dry before use. |

| Toluene, Dioxane, DMF, THF | Anhydrous | Commercially Available | Use dry solvents, especially for Pd-catalyzed reactions. |

Safety Precautions

-

General Handling: Conduct all reactions in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Bromo-4-(4-methoxyphenyl)thiazole: May cause skin, eye, and respiratory tract irritation. Avoid inhalation of dust and contact with skin and eyes. [1][2]* Palladium Catalysts & Ligands: Palladium compounds can be toxic and are potent sensitizers. Phosphine ligands are often air-sensitive and pyrophoric. Handle these reagents under an inert atmosphere (Argon or Nitrogen).

-

Bases: Sodium tert-butoxide is a strong, corrosive base that reacts violently with water. Cesium carbonate is a hygroscopic irritant. Handle with care to avoid contact and inhalation.

-

Solvents: Anhydrous solvents like Toluene, Dioxane, and THF are flammable. Dimethylformamide (DMF) is a known reproductive toxin. [3]Avoid exposure and use appropriate containment measures.

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific nucleophiles.

Protocol 4.1: Buchwald-Hartwig Amination (General Procedure for Amines)

This protocol is recommended for a wide range of primary and secondary amines, offering high yields under relatively mild conditions.

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). [4]2. Seal the flask, and carefully evacuate and backfill with inert gas (e.g., Argon) three times.

-

Under a positive pressure of Argon, add 2-Bromo-4-(4-methoxyphenyl)thiazole (1.0 eq), the desired amine (1.2-1.5 eq), and Cesium Carbonate (2.0 eq).

-

Add anhydrous toluene (approx. 0.1 M concentration relative to the thiazole).

-

Seal the flask and place it in a preheated oil bath at 100-110 °C.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford the desired 2-aminothiazole derivative.

Protocol 4.2: Classical SNAr with Thiolates

This catalyst-free method is highly effective for sulfur-based nucleophiles.

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent such as DMF or NMP.

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir for 15-30 minutes at room temperature to generate the thiolate in situ. [5]3. Add 2-Bromo-4-(4-methoxyphenyl)thiazole (1.0 eq) to the mixture.

-

Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

-

After completion (typically 4-12 hours), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography or recrystallization.

Protocol 4.3: Classical SNAr with Alkoxides

This protocol is suitable for the synthesis of 2-alkoxythiazoles. The reaction of halogenothiazoles with sodium methoxide is a well-established transformation. [6] Step-by-Step Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare the sodium alkoxide by adding the desired alcohol (e.g., methanol, ethanol) to sodium hydride (NaH, 1.2 eq) in an anhydrous solvent like THF. Caution: Hydrogen gas evolution.

-

Alternatively, use a commercially available solution of sodium methoxide in methanol.

-

To the alkoxide solution, add 2-Bromo-4-(4-methoxyphenyl)thiazole (1.0 eq).

-

Heat the reaction mixture to reflux (for methanol, ~65 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

-

Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the resulting 2-alkoxythiazole by silica gel chromatography.

Data Summary & Expected Outcomes

The choice of methodology and reaction conditions will significantly impact the outcome. The following table provides a summary of representative conditions and expected yields based on literature precedents for similar 2-bromo-4-arylthiazole systems.

| Nucleophile Class | Recommended Method | Typical Conditions | Expected Yield Range | Reference/Notes |

| Primary/Secondary Amines | Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃, Toluene, 110 °C | 70-95% | Preferred for mildness and broad scope. [4][7] |

| Primary/Secondary Amines | Classical SNAr | High temp (120-160 °C), DMF or NMP, K₂CO₃ | 40-75% | Harsher conditions; may be suitable for simple, robust amines. |

| Aryl/Alkyl Thiols | Classical SNAr | K₂CO₃, DMF, 80-100 °C | 75-95% | Generally high-yielding and reliable. [5] |

| Simple Alkoxides (e.g., MeO⁻) | Classical SNAr | NaOMe, MeOH, Reflux | 60-85% | Effective for simple, unhindered alkoxides. [6] |

| Hindered Alkoxides (e.g., t-BuO⁻) | Classical SNAr | KHMDS, Aryl Fluoride/Alcohol, THF | Moderate | Requires a strong, non-nucleophilic base and may need optimization. [8] |

Troubleshooting & Optimization

-

Low Yield in Buchwald-Hartwig:

-

Cause: Inactive catalyst or insufficient base.

-

Solution: Ensure all reagents and solvents are anhydrous. Use a fresh bottle of base. Screen alternative ligands (e.g., RuPhos, BrettPhos) or use a pre-catalyst (e.g., XPhos Pd G3). [9]* No Reaction in Classical SNAr:

-

Cause: Insufficient temperature or weak nucleophile.

-

Solution: Increase the reaction temperature. For weak nucleophiles like alcohols or thiols, ensure complete deprotonation to the more reactive alkoxide/thiolate by using a stronger base (e.g., NaH).

-

-

Side Product Formation:

-

Cause: Decomposition at high temperatures or competing reaction pathways.

-

Solution: For amine couplings, switch from SNAr to the milder Buchwald-Hartwig conditions. For SNAr, lower the temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

-

References

-

Tsitouras, G. et al. (2014). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry, 22(22), 6489-6502. Available at: [Link]

-

Copin, C. et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b]t[7][10][11]hiadiazole Series. European Journal of Organic Chemistry, 2015(35), 7695-7705. Available at: [Link]

-

Kwan, E. E. et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917-923. Available at: [Link]

-

Catalysis Consulting (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting Technical Notes. Available at: [Link]

-

Wipf, P., & Henninger, T. L. (1997). A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. The Journal of Organic Chemistry, 62(6), 1586-1587. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable (n.d.). SNAr Reaction in Other Common Molecular Solvents. Reagent Guides. Available at: [Link]

-

Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved February 14, 2026, from [Link]

-

Reaction Examples (n.d.). University of Rochester. Retrieved February 14, 2026, from [Link]

-

Organic & Biomolecular Chemistry (2014). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. RSC Publishing. Available at: [Link]

-

Clark, J. H. et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 8(1), 169-173. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved February 14, 2026, from [Link]

-

Ismail, O. M. S., & ALenezi, K. M. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. World Journal of Organic Chemistry, 4(1), 8-12. Available at: [Link]

-

ResearchGate (n.d.). SNAr reaction of bromide 2 with alcohol 8e. Retrieved February 14, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable (n.d.). SNAr Solvents and Reagents. Reagent Guides. Available at: [Link]

-

Zhang, Y. et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dl.icdst.org [dl.icdst.org]

- 7. researchgate.net [researchgate.net]

- 8. wandless.stanford.edu [wandless.stanford.edu]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Targeted C2-Diversification of 4-(4-Methoxyphenyl)thiazole: Methodologies for SAR Expansion

Topic: Functionalization of the C2 position in 4-(4-methoxyphenyl)thiazole Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Analysis

The 4-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various kinase inhibitors. The specific substrate, 4-(4-methoxyphenyl)thiazole , presents a unique challenge and opportunity for functionalization.

While the C5 position is electronically activated for electrophilic aromatic substitution (SEAr) due to the electron-donating effect of the sulfur atom and the 4-anisyl group, the C2 position is the "gateway" for diversity. However, C2 functionalization requires overcoming specific electronic barriers:

-

Acidity vs. Nucleophilicity: The C2-proton is the most acidic (pKa ~29 in DMSO), making lithiation the most direct route.

-

Regiocontrol: Transition metal-catalyzed C-H activation must distinguish between the acidic C2-H and the nucleophilic C5-H.

-

Substrate Electronics: The p-methoxy group renders the thiazole ring electron-rich, deactivating it toward nucleophilic radical addition (Minisci type) unless acidic conditions are employed to lower the LUMO energy.

This guide details three distinct protocols to access C2-functionalized derivatives, prioritizing regiocontrol and yield.

Critical Mechanistic Pathways[1]

To ensure experimental success, one must understand the competing pathways. The following diagram illustrates the decision matrix for selecting the correct methodology based on the desired substituent.

Figure 1: Strategic decision tree for C2-functionalization based on target moiety.

Protocol A: C2-Lithiation (Nucleophilic Substitution)

Principle: The C2 proton of thiazole is significantly more acidic than benzene protons but less acidic than terminal alkynes. The use of n-butyllithium (n-BuLi) at cryogenic temperatures effects clean deprotonation. The resulting 2-lithiothiazole species is stable at -78°C but can undergo ring-opening (scrambling) if warmed above -40°C before quenching.

Scope: Formylation (DMF), Halogenation (I2, NBS), Carboxylation (CO2), reaction with Aldehydes/Ketones.

Experimental Protocol: C2-Formylation

Target: 4-(4-methoxyphenyl)thiazole-2-carbaldehyde

Reagents:

-

Substrate: 4-(4-methoxyphenyl)thiazole (1.0 equiv, 1.91 g, 10 mmol)

-

n-BuLi: 2.5 M in hexanes (1.2 equiv, 4.8 mL)

-

DMF: Anhydrous (1.5 equiv, 1.16 mL)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.

-

Dissolution: Add the substrate (1.91 g) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Deprotonation: Add n-BuLi dropwise over 10 minutes via syringe. The solution typically turns a deep yellow/orange color, indicating the formation of the lithio-species.

-

Critical Checkpoint: Stir at -78°C for exactly 45 minutes. Do not allow the temperature to rise, as this promotes dimerization or ring fragmentation.

-

-

Quenching: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Pd-Catalyzed C-H Arylation (CMD Mechanism)

Principle: Direct C-H arylation avoids the need for pre-functionalized (halogenated) thiazoles. The mechanism operates via Concerted Metallation-Deprotonation (CMD) .

-

Regiodivergency: The choice of base and ligand is critical.

-

C2-Selective: Pd(OAc)2 / PPh3 / NaOtBu (Sterically demanding base favors the more acidic C2 position).

-

C5-Selective: Pd(OAc)2 / Phenanthroline / K3PO4 (Favors the electrophilic C5 position).

-

Mechanism Visualization (CMD Cycle)

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. The base assists in breaking the C2-H bond while the metal coordinates the ring.

Experimental Protocol: C2-Arylation

Target: 2-Phenyl-4-(4-methoxyphenyl)thiazole

Reagents:

-

Substrate: 4-(4-methoxyphenyl)thiazole (1.0 equiv)

-

Coupling Partner: Iodobenzene (1.2 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: PPh3 (10 mol%)

-

Base: NaOtBu (2.0 equiv) - Crucial for C2 selectivity

-

Solvent: DMF or Dioxane (0.2 M)

Step-by-Step Workflow:

-

Charging: In a glovebox or under Argon flow, add Pd(OAc)2, PPh3, NaOtBu, and the thiazole substrate to a pressure vial.

-

Solvent Addition: Add degassed DMF and Iodobenzene. Cap the vial tightly.

-

Reaction: Heat to 100°C for 12-16 hours.

-

Note: The reaction mixture will darken.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.

-

Purification: Silica gel chromatography.

Protocol C: Radical Alkylation (Minisci Reaction)

Principle: This method generates alkyl radicals (usually from carboxylic acids via silver catalysis and persulfate oxidation) that attack the protonated heterocycle.[1]

-

Challenge: The 4-methoxyphenyl group makes the thiazole ring electron-rich. Standard nucleophilic alkyl radicals react poorly with electron-rich rings.

-

Solution: Use strong acidic conditions (TFA/Water) to protonate the thiazole Nitrogen (lowering the LUMO) and use excess radical precursor.

Reagents:

-

Substrate (1.0 equiv)

-

Alkyl Carboxylic Acid (e.g., Pivalic acid) (3.0 equiv)

-

AgNO3 (0.2 equiv)

-

(NH4)2S2O8 (3.0 equiv)

-

Solvent: DCM/Water/TFA (biphasic system often works best to manage solubility).

Key Observation: This reaction often yields a mixture of C2 (major) and C5 (minor) isomers due to the competing nucleophilicity of the radical. Purification is almost always required.

Comparative Data & Selection Guide

| Feature | Method A: Lithiation | Method B: Pd-Catalyzed CMD | Method C: Minisci Radical |

| Primary Selectivity | C2 (Exclusive) | C2 (High) (with NaOtBu) | C2 (Moderate) (C5 byproducts common) |

| Substrate Tolerance | Low (No acidic protons, ketones, or electrophiles) | High (Tolerates esters, nitriles, ketones) | High (Tolerates air/moisture, acidic groups) |

| Atom Economy | Moderate (Stoichiometric Li waste) | High (Catalytic metal) | Low (Stoichiometric oxidant/Ag waste) |

| Key Limitation | Cryogenic conditions required (-78°C) | Requires expensive Pd/Ligands | Difficult purification (isomers) |

| Best For... | Introducing Carbonyls, Halogens, Boronates | Biaryl/Heterobiaryl coupling | Late-stage alkylation (Methyl, Ethyl, Isopropyl) |

References

-

Roger, J., et al. (2009).[2] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." Journal of Organic Chemistry. Link

- Establishes the base-dependent regioselectivity for thiazole aryl

-

Verrier, C., et al. (2010). "Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides." Journal of Organic Chemistry. Link

- Details the LiOtBu/NaOtBu effect on C2 vs C5 selectivity.

-

Shen, K., et al. (2015). "Acidity of C-H Bonds in Aromatic Heterocycles in DMSO." Journal of Organic Chemistry. Link

- Provides pKa values (Thiazole C2 pKa ~29)

-

Proctor, R.S.J., et al. (2018). "Minisci C-H Functionalization of Azoles." Chemical Science. Link

- Discusses the challenges of electron-rich azoles in radical chemistry.

Sources